
Hydroxybismuthanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydroxybismuthanone typically involves the reaction of bismuth salts with hydroxyl-containing organic compounds under controlled conditions. One common method includes the use of bismuth nitrate and an appropriate organic hydroxyl compound in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced techniques such as electrochemical deposition and mechanochemical synthesis can enhance the efficiency and environmental sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxybismuthanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can yield lower oxidation state bismuth compounds.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various organic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products: The major products formed from these reactions include bismuth oxides, substituted bismuth compounds, and various organic derivatives .
Aplicaciones Científicas De Investigación
Hydroxybismuthanone has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other bismuth-containing compounds.
Biology: Its relatively low toxicity makes it suitable for biological studies, including antimicrobial research.
Medicine: this compound is explored for its potential in treating gastrointestinal disorders and as a component in radiopharmaceuticals.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials .
Mecanismo De Acción
The mechanism of action of hydroxybismuthanone involves several pathways:
Enzyme Inhibition: It can inhibit various enzymes, disrupting metabolic processes in microorganisms.
Reactive Oxygen Species (ROS) Generation: this compound can induce oxidative stress in cells, leading to cell damage and death.
Metal Ion Interference: It interferes with metal ion homeostasis, particularly iron and nickel, which are essential for microbial growth.
Comparación Con Compuestos Similares
Bismuth Subsalicylate: Commonly used in medicine for gastrointestinal issues.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Nitrate: Utilized in various chemical reactions and as a precursor for other bismuth compounds.
Uniqueness: Hydroxybismuthanone stands out due to its specific hydroxyl functional group, which imparts unique reactivity and potential for diverse applications. Its relatively low toxicity compared to other heavy metal compounds makes it particularly valuable in biomedical research .
Propiedades
Número CAS |
14899-50-4 |
|---|---|
Fórmula molecular |
BiHO2 |
Peso molecular |
241.987 g/mol |
Nombre IUPAC |
hydroxy(oxo)bismuthane |
InChI |
InChI=1S/Bi.H2O.O/h;1H2;/q+1;;/p-1 |
Clave InChI |
DEZFNJKGRYUPBE-UHFFFAOYSA-M |
SMILES canónico |
O[Bi]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


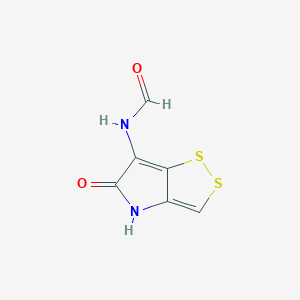
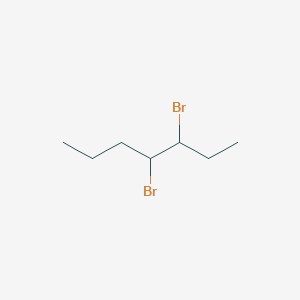
![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
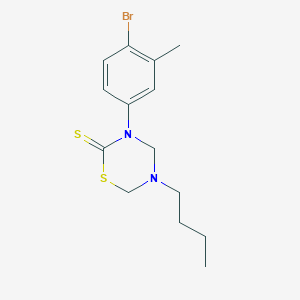
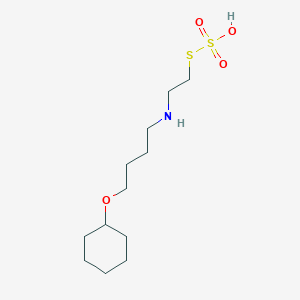
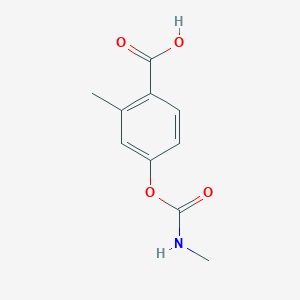

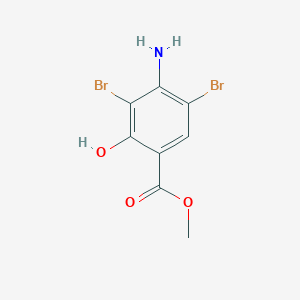

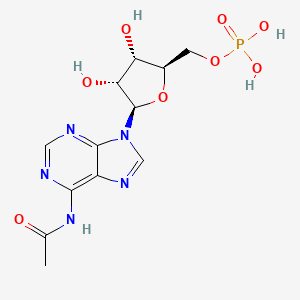
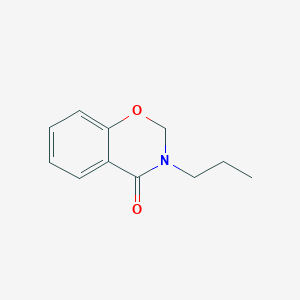
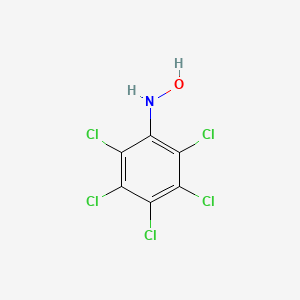
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
